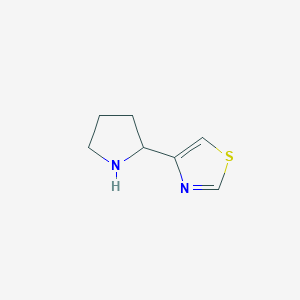

4-(Pyrrolidin-2-yl)thiazole

Description

Historical Context and Evolution of Thiazole-Pyrrolidine Scaffolds

The journey to the synthesis and study of 4-(Pyrrolidin-2-yl)thiazole is built upon a rich history of research into its parent heterocycles. The chemistry of thiazoles gained significant momentum following the foundational work of Hofmann and Hantzsch in 1887. tandfonline.com Since its discovery in the late 19th century, the thiazole (B1198619) ring has been extensively studied. numberanalytics.com This has led to its incorporation into a wide array of biologically active compounds and materials. tandfonline.comnumberanalytics.com

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is also a cornerstone of organic and medicinal chemistry. nih.govfrontiersin.org Its presence in the naturally occurring amino acid proline has made it a fundamental building block in the synthesis of numerous enzymes, receptors, and drugs. pharmablock.com The development of synthetic methodologies to construct and functionalize both thiazole and pyrrolidine rings has paved the way for the creation of hybrid molecules like this compound, enabling researchers to explore new chemical spaces and biological activities.

Significance of the Thiazole and Pyrrolidine Moieties in Heterocyclic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. nih.govfabad.org.tr This structure imparts a degree of aromaticity and stability. numberanalytics.com The thiazole nucleus is a fundamental component of vitamin B1 and is found in a variety of natural products. fabad.org.tr In medicinal chemistry, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.comfrontiersin.org The versatility of the thiazole ring allows for modifications at various positions, enabling the fine-tuning of its biological and chemical properties. nih.gov

The pyrrolidine ring , a saturated heterocycle, offers distinct advantages in drug design. nih.gov Its three-dimensional, non-planar structure allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This stereochemical complexity is crucial for achieving specific interactions with biological targets. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and the ring itself can enhance aqueous solubility and other physicochemical properties of a molecule. pharmablock.com The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its clinical significance. nih.gov

The combination of these two moieties in this compound results in a molecule with both aromatic and saturated features, offering a unique platform for further chemical exploration and drug discovery.

Academic Relevance of this compound as a Research Subject

The academic interest in this compound and its derivatives is on the rise, driven by the potential for discovering new compounds with valuable biological activities. Researchers are actively synthesizing and evaluating novel analogues for various therapeutic applications.

For instance, a study focused on the synthesis of new thiazole-based pyrrolidine derivatives and evaluated their antibacterial and cytotoxic activities. bohrium.combiointerfaceresearch.comresearchgate.net The antibacterial properties were tested against several bacterial strains, including Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. bohrium.combiointerfaceresearch.com One of the synthesized compounds, a 4-F-phenyl derivative, demonstrated selective inhibition of Gram-positive bacteria with minimal toxicity. bohrium.com

In another line of research, a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized and evaluated for their anticonvulsant activity. researchgate.net The most active compound in this series, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed a significant protective effect in a preclinical seizure model. researchgate.net

Furthermore, the synthesis of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives has been explored for their antimycobacterial activity against M. tuberculosis. bohrium.com These studies highlight the diverse therapeutic areas where this compound-based compounds are being investigated.

Table 1: Selected Research on this compound Derivatives

| Derivative Class | Investigated Activity | Key Finding |

| Thiazole-based pyrrolidines | Antibacterial | A 4-F-phenyl derivative showed selective activity against Gram-positive bacteria. bohrium.com |

| 1-(Thiazol-2-yl)pyrrolidin-2-ones | Anticonvulsant | 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one was the most potent compound. researchgate.net |

| 3-[2-(Pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-ones | Antimycobacterial | Compounds exhibited moderate activity against M. tuberculosis. bohrium.com |

| 4-Aryl-5-aminomethyl-thiazole-2-amines with pyrrolidine | ROCK II inhibitory activity | A derivative with 4-pyridine substitution showed high potency. brieflands.com |

This table is based on the data available in the provided text and is not exhaustive.

Emerging Trends in the Investigation of this compound Analogues

The investigation of this compound analogues is evolving, with researchers exploring more complex molecular architectures and a wider range of biological targets. A key trend is the hybridization of the this compound scaffold with other pharmacologically active moieties to create multi-targeted agents.

Recent studies have focused on creating hybrid compounds that combine the thiazole-pyrrolidine core with other heterocyclic systems. frontiersin.org For example, the synthesis of spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids has yielded compounds with potent antifungal activity. frontiersin.org This approach aims to enhance the therapeutic efficacy and potentially overcome drug resistance.

Another emerging area is the development of thiazole-based compounds as inhibitors of specific enzymes involved in disease progression. For instance, research into Rho-kinase (ROCK) inhibitors has led to the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines, where the aminomethyl side chain includes a pyrrolidine group. brieflands.com One such compound demonstrated potent ROCK II inhibitory activity, suggesting its potential for treating cardiovascular diseases. brieflands.com

Furthermore, the exploration of thiazoline (B8809763) derivatives, which are structurally related to thiazoles, is also gaining traction. rsc.org These compounds have shown promise in various therapeutic areas, including as anti-HIV and anticancer agents. rsc.org The synthesis of novel pyridyl-carbonyl thiazoles, which are analogues of the marine alkaloid dendrodoine, has also been reported, with some compounds exhibiting antioxidant and antimicrobial properties. nih.gov

The continued exploration of these and other novel analogues will undoubtedly lead to a deeper understanding of the structure-activity relationships of this versatile scaffold and may pave the way for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXVNAOFWTJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Pyrrolidin 2 Yl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of many synthetic routes, with several classical methods being adapted for the specific purpose of incorporating a pyrrolidinyl substituent.

The Hantzsch thiazole synthesis, first described in 1887, is a versatile and widely used method for constructing the thiazole nucleus. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov The reaction mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

To apply this synthesis to the 4-(pyrrolidin-2-yl)thiazole core, one of the starting materials must contain the pyrrolidine (B122466) moiety. A common strategy involves using a thioamide derived from a protected proline (a pyrrolidine-containing amino acid). For example, N-Boc-L-prolinamide can be converted to its corresponding thioamide. This pyrrolidine-containing thioamide is then reacted with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, to construct the thiazole ring directly with the protected pyrrolidinyl group at the desired position. Subsequent deprotection yields the target compound. Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov

Table 1: Hantzsch Thiazole Synthesis Adaptation

| Reactant A (Thioamide Source) | Reactant B (α-Haloketone) | Resulting Thiazole Core |

|---|---|---|

| N-Boc-L-proline thioamide | Ethyl bromopyruvate | Ethyl 2-(N-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate |

| Thioformamide | 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one | 4-(Pyrrolidin-1-yl)methyl)thiazole |

The Cook–Heilbron thiazole synthesis is another classical method, which typically produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. nih.govwikipedia.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

Beyond the primary named syntheses, other cyclization and condensation reactions serve to assemble the thiazole ring. A notable variation, which is mechanistically related to the Hantzsch synthesis, involves the reaction of thiosemicarbazide (B42300) with α-haloketones. This approach has been used to synthesize 2-hydrazinylthiazole (B183971) derivatives, which can then serve as intermediates for further functionalization. biointerfaceresearch.comresearchgate.net

In one such reported synthesis, substituted phenacyl bromides are condensed with thiosemicarbazide to form 4-aryl-2-hydrazinylthiazoles. biointerfaceresearch.com These intermediates can then be reacted with other reagents to introduce or form the pyrrolidine ring, demonstrating a modular approach to the final compound. biointerfaceresearch.comresearchgate.net

Table 2: Cyclocondensation for Thiazole Precursors

| Sulfur Source | Carbonyl/Halocarbonyl Compound | Resulting Thiazole Intermediate |

|---|---|---|

| Thiosemicarbazide | 4-Bromophenacyl bromide | 4-(4-bromophenyl)-2-hydrazinylthiazole |

| Thiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | 4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine |

Strategies for Pyrrolidine Moiety Introduction

An alternative synthetic paradigm involves forming the pyrrolidine ring as a key step, either by starting with a pyrrolidine-containing building block or by constructing the ring via cycloaddition.

This strategy is one of the most direct methods for ensuring the correct placement and stereochemistry of the pyrrolidine group. It involves using a readily available, often chiral, pyrrolidine derivative as a starting material and subsequently building the thiazole ring onto it. Proline and its derivatives are ideal precursors for this purpose. mdpi.com

For example, as mentioned in the Hantzsch approach, a protected proline can be converted into a proline thioamide, which then undergoes cyclization with an α-haloketone. scribd.com Another documented approach involves synthesizing thiazole derivatives first and then reacting them with a chiral precursor to form the pyrrolidine ring. In one study, 2-hydrazinylthiazole derivatives were reacted with L-(+)-tartaric acid to create a (3S,4S)-dihydroxypyrrolidine-2,5-dione ring attached to the thiazole nitrogen. biointerfaceresearch.comresearchgate.net This method highlights the fusion of a pre-formed thiazole with a precursor that cyclizes to form the desired pyrrolidine derivative.

Table 3: Pyrrolidine Introduction via Precursors

| Pyrrolidine Precursor | Reaction Partner | Methodology | Product |

|---|---|---|---|

| N-Boc-L-proline thioamide | Ethyl bromopyruvate | Hantzsch Synthesis | Ethyl 2-(N-Boc-pyrrolidin-2-yl)thiazole-4-carboxylate |

| L-(+)-Tartaric acid | 4-Aryl-2-hydrazinylthiazole | Condensation/Cyclization | 1-((4-Arylthiazol-2-yl)amino)-3,4-dihydroxypyrrolidine-2,5-dione |

The 1,3-dipolar cycloaddition is a powerful and convergent reaction for the stereoselective synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.orgrsc.org The most common application for pyrrolidine synthesis involves the reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile, typically an alkene or alkyne. wikipedia.orgnih.gov

In the context of this compound synthesis, this strategy would involve reacting a thiazole-containing dipolarophile with an azomethine ylide. For instance, a 4-vinylthiazole derivative could serve as the dipolarophile. The azomethine ylide can be generated in situ, often through the thermal or catalytic decarboxylation of an α-amino acid or its ester in the presence of an aldehyde. nih.gov This cycloaddition would construct the pyrrolidine ring directly onto the C4 position of the thiazole core, offering excellent control over stereochemistry. rsc.org

Table 4: Pyrrolidine Formation via 1,3-Dipolar Cycloaddition

| Dipolarophile | 1,3-Dipole (Azomethine Ylide) Source | Resulting Structure |

|---|---|---|

| 4-Vinylthiazole | Sarcosine and Benzaldehyde | 1-Methyl-5-phenyl-3-(thiazol-4-yl)pyrrolidine |

| Ethyl 2-(thiazol-4-yl)acrylate | Glycine and Formaldehyde | Ethyl 4-(thiazol-4-yl)pyrrolidine-2-carboxylate |

Integration of Chiral Pyrrolidine Building Blocks for Stereoselective Synthesis

The stereoselective synthesis of this compound derivatives heavily relies on the use of chiral pyrrolidine building blocks, which are often derived from readily available natural sources like L-proline and L-hydroxyproline. mdpi.comnih.govnih.gov This approach ensures the introduction of a predefined stereocenter at the 2-position of the pyrrolidine ring, which is crucial for the biological activity of many pharmaceutical compounds. mdpi.com

A common strategy involves the use of enantiomerically enriched prolinate derivatives in a multi-step sequence. mersin.edu.trua.es For instance, a versatile and concise approach to access highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks, which can be conceptually adapted for the 4-substituted regioisomer, begins with the reaction of an enantiomerically pure pyrrolidine with benzoylisothiocyanate. This is followed by a sequential reaction with an α-bromo ketone. mersin.edu.tr The absolute configuration of the final product is retained from the starting chiral pyrrolidine. mersin.edu.tr

The synthesis of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors from 4-hydroxy-L-proline demonstrates the utility of these chiral building blocks. nih.gov Key steps in these syntheses include regio- and stereoselective hydroxylation and reduction reactions, which allow for the introduction of desired stereocenters. nih.gov The pyrrolidine ring, with its pre-existing chirality, serves as a scaffold for further functionalization. mdpi.com

One notable example of the integration of a chiral pyrrolidine building block is in the synthesis of Elbasvir, a drug used for the treatment of hepatitis C. mdpi.com A key intermediate, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is synthesized from (S)-prolinol. mdpi.com This highlights the importance of chiral pyrrolidine precursors in the synthesis of complex, biologically active molecules.

| Chiral Building Block | Synthetic Strategy | Key Features |

| Enantiomerically enriched prolinates | Reaction with benzoylisothiocyanate followed by α-bromo ketone | Retention of absolute configuration |

| 4-Hydroxy-L-proline | Regio- and stereoselective hydroxylation and reduction | Introduction of multiple stereocenters |

| (S)-Prolinol | Oxidation and condensation | Synthesis of complex drug intermediates |

Modern Synthetic Advancements

One-Pot and Multicomponent Reaction Methodologies for Convergent Synthesis

A plausible one-pot multicomponent strategy for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. beilstein-journals.orgnih.govwikipedia.orgscribd.com This reaction typically involves the condensation of a thioamide with an α-haloketone. nih.gov For the synthesis of the target compound, a protected 2-thiocarbamoylpyrrolidine could be reacted with a suitable α-haloketone in a single pot. The Hantzsch synthesis is known for its versatility and can be carried out under mild conditions. nih.gov

An example of a one-pot, three-component protocol for the stereoselective synthesis of spiro thiazolidines involves the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid like L-proline. nih.gov This demonstrates the feasibility of combining the pyrrolidine and thiazole ring systems in a single, convergent step. While this example leads to a spirocyclic system, the underlying principles of multicomponent reactions can be adapted for the synthesis of this compound.

The following table outlines a hypothetical one-pot synthesis for a this compound derivative based on the Hantzsch reaction.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| N-Boc-L-proline thioamide | 2-Bromo-1-phenylethanone | Reflux in ethanol | N-Boc-4-phenyl-2-(pyrrolidin-2-yl)thiazole |

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comnih.govmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like this compound, where prolonged heating can lead to decomposition or side reactions. nih.gov

The application of microwave irradiation can dramatically enhance the efficiency of reactions such as the Hantzsch thiazole synthesis. For instance, the synthesis of various heterocyclic molecules, which would typically require several hours of reflux, can be completed in a matter of minutes under microwave conditions, with yields often improving by 10-30%. sphinxsai.com In the context of synthesizing this compound, a microwave-assisted Hantzsch reaction between a protected 2-thiocarbamoylpyrrolidine and an α-haloketone would be expected to proceed rapidly and with high efficiency.

A comparative study of conventional versus microwave-assisted synthesis for various organic reactions has consistently demonstrated the superiority of the microwave approach in terms of both reaction time and yield. sphinxsai.commdpi.com For example, a reaction that takes 8 hours to complete with a 75% yield using conventional heating might be finished in 10 minutes with an 85% yield under microwave irradiation. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

| Synthesis Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | 2-15 hours | Often <50% | Established methodology |

| Microwave-Assisted Synthesis | 2-8 minutes | Significantly higher | Rapid, efficient, cleaner reactions |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com Key aspects of green chemistry include the use of environmentally benign solvents, atom economy, and the use of renewable starting materials. mdpi.com

Green Solvents: The synthesis of thiazole derivatives has been successfully demonstrated in eco-friendly deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol. mdpi.com These solvents are often biodegradable, non-toxic, and can be recycled, offering a greener alternative to traditional volatile organic solvents. mdpi.com The use of water as a solvent in organic reactions is another key aspect of green chemistry, and the Hantzsch thiazole synthesis has been shown to proceed in aqueous media. wikipedia.org

For a hypothetical Hantzsch synthesis of this compound from N-Boc-L-proline thioamide and 2-bromo-1-phenylethanone, the atom economy can be calculated as follows:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100

This calculation highlights the efficiency of the reaction in terms of incorporating the atoms of the reactants into the final product.

Flow Chemistry Approaches for Scalable Production

Flow chemistry, utilizing microreactors, offers a safe, efficient, and scalable platform for the synthesis of pharmaceutical compounds. buu.ac.thscitube.ioorganic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of the final product. rsc.org The small reaction volumes in microreactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. scitube.io

The synthesis of heterocyclic compounds, including those similar to this compound, has been successfully demonstrated using continuous flow systems. For example, a multistep continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which involves a Hantzsch thiazole synthesis as one of the steps, has been reported. nih.gov This process allows for the rapid generation of complex molecules without the need for isolating intermediates. nih.gov

A potential flow chemistry setup for the synthesis of this compound could involve the following steps:

Pumping solutions of the protected 2-thiocarbamoylpyrrolidine and the α-haloketone into a T-mixer.

Passing the mixed stream through a heated reactor coil to facilitate the Hantzsch reaction.

In-line purification to remove byproducts and unreacted starting materials.

Collection of the purified product.

This approach would allow for the continuous and automated production of this compound, making it an attractive method for industrial-scale manufacturing. buu.ac.th The scalability of flow chemistry is a significant advantage over traditional batch processes, as production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Pyrrolidin 2 Yl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 4-(Pyrrolidin-2-yl)thiazole is an electron-rich aromatic system, yet it also possesses an electron-withdrawing imine nitrogen. This duality governs its reactivity towards various reagents. The pyrrolidin-2-yl substituent at the C4 position, being an electron-donating group, further modulates the electron density of the thiazole ring, thereby influencing its reaction pathways.

The thiazole ring is generally susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com The presence of the electron-donating pyrrolidinyl group at C4 is expected to further activate the C5 position towards electrophiles. Should the C5 position be blocked, substitution can occur at the C4 position, though this is less common. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. However, the reaction conditions must be carefully controlled, as the thiazole ring is sensitive to strong acids, which can lead to protonation of the ring nitrogen and subsequent deactivation towards electrophilic attack. tandfonline.com For instance, 2-aminothiazole (B372263) readily undergoes nitration at the C5 position. tandfonline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

| Position | Relative Electron Density | Preferred Site of Attack | Influencing Factors |

|---|---|---|---|

| C2 | Electron-deficient | Unfavored | Highest electron-deficiency due to adjacent S and N atoms. pharmaguideline.com |

| C4 | Nearly neutral | Possible if C5 is blocked | The pyrrolidin-2-yl group at this position modifies its reactivity. |

This table provides an interactive overview of the factors governing electrophilic substitution on the thiazole ring.

Due to the electronegativity of the nitrogen atom, the C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. pharmaguideline.com Nucleophilic substitution reactions, however, typically require either a very strong nucleophile or activation of the thiazole ring. pharmaguideline.com Such activation can be achieved by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen and facilitates its removal by a base. pharmaguideline.com

Furthermore, if a leaving group such as a halogen is present on the ring, it can be displaced by a nucleophile. The order of reactivity for halogen displacement is generally C2 > C5 > C4. The presence of the pyrrolidinyl group at C4 would likely make direct nucleophilic substitution at this position challenging without prior functionalization to introduce a suitable leaving group.

Metalation of the thiazole ring is a powerful strategy for introducing further functionalization. The C2 proton is the most acidic and can be readily removed by strong bases like n-butyllithium to form a 2-lithiothiazole species. slideshare.net This organometallic intermediate can then react with various electrophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds with thiazole rings. thieme-connect.comthieme-connect.com This reaction typically involves the coupling of a thiazole-boronic acid or ester with an aryl or vinyl halide. For a molecule like this compound, a bromo or iodo group would first need to be introduced onto the thiazole ring, likely at the C2 or C5 position. Subsequently, a boronic ester could be formed, for instance, via Miyaura borylation. ed.ac.uk

Studies on thiazoleboronic esters have shown that those substituted at the 4-position are generally less stable and more difficult to purify than their 5-substituted counterparts. thieme-connect.com They are prone to hydrolysis and deboronation under cross-coupling conditions, which can lead to lower yields. thieme-connect.comthieme-connect.com Therefore, performing a Suzuki-Miyaura coupling on a boronic ester derivative of this compound would require carefully optimized, anhydrous conditions to minimize these side reactions. thieme-connect.com

Table 2: Comparison of Suzuki-Miyaura Coupling for Thiazoleboronic Esters

| Boronic Ester Position | Stability | Reactivity in Cross-Coupling | Typical Yields | Key Challenge |

|---|---|---|---|---|

| C4-Position | Less stable | More troublesome | Lower | Prone to hydrolysis and deboronation. thieme-connect.com |

| C5-Position | More stable | More reliable | Good | Less susceptible to decomposition. thieme-connect.com |

This interactive table highlights the positional differences in reactivity for Suzuki-Miyaura reactions on thiazole boronic esters.

The thiazole ring exhibits considerable resistance to both oxidation and reduction. slideshare.net Strong oxidizing agents can, however, lead to the formation of an aromatic thiazole N-oxide by acting on the ring nitrogen. wikipedia.orgtandfonline.com Oxidation can also occur at the sulfur atom, yielding non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.orgtandfonline.com

Regarding reduction, the thiazole ring is stable against catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com However, it can be reduced in a multi-step process. This typically involves N-methylation with methyl iodide, followed by reduction with sodium borohydride, and subsequent hydrolysis with mercury(II) chloride to yield an aldehyde. wikipedia.org This sequence effectively treats the thiazole ring as a formyl synthon. Desulfurization of the ring can be achieved using reducing agents like Raney nickel. pharmaguideline.comslideshare.net

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated, five-membered cyclic amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine, which confers both basic and nucleophilic properties to the molecule. nih.govwikipedia.org This allows for a wide range of nitrogen-centered reactions.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed coupling reactions can be used to attach aryl groups to the nitrogen.

Formation of Enamines: The pyrrolidine moiety can be used as a catalyst in its own right, for example, in forming enamines with ketones or aldehydes, which are key intermediates in organocatalysis. nih.gov

Ring-Opening and Ring-Contraction Transformations

While ring-opening reactions of the stable this compound core are not commonly reported under typical conditions, transformations involving ring contraction have been documented in more complex, related fused systems. These studies provide valuable mechanistic insight into the potential reactivity of the thiazole portion of the molecule under specific stressors.

Research into fused pyrrolo[2,1-c] acs.orgbenzothiazine systems, which contain a related structural motif, has demonstrated a nucleophile-induced 1,4-thiazine ring contraction. This transformation yields the thermodynamically more stable pyrrolo[2,1-b] acs.orgacs.orgbenzothiazoles. The reaction is initiated by a nucleophilic attack on an electrophilic carbon within the thiazine (B8601807) ring, leading to the cleavage of a sulfur-carbon bond. This step forms a key 1-(2-thiophenyl)pyrrole derivative as an intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the newly formed thiol group onto the pyrrole (B145914) moiety, resulting in the contracted 1,3-benzothiazole ring system. This process works effectively with a range of nucleophiles, including alkanols and amines.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks an electrophilic center (such as a carbonyl group) in the 1,4-thiazine ring.

S-C Bond Cleavage: This attack induces the cleavage of the S–C bond within the thiazine ring, opening it to form a thiol intermediate.

Intramolecular Cyclization: The thiol group of the intermediate attacks an electrophilic carbon on the pyrrole ring, forming a new five-membered thiazole ring.

Prototropic Shift: A final 1,3-prototropic shift yields the stable, ring-contracted pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole (B30560) product.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trione | Methanol | Methanol | 65 | Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative | 75-85 |

| 3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trione | Ethanol | Ethanol | 78 | Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative | 78-88 |

| 3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trione | Benzylamine | Dioxane | 101 | Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative | 65-75 |

| 3-Aroylpyrrolo[2,1-c] acs.orgbenzothiazine-1,2,4-trione | Aniline | Dioxane | 101 | Pyrrolo[2,1-b] acs.orgacs.orgbenzothiazole derivative | 60-70 |

Stereochemical Inversion and Retention during Reactions

The stereochemical outcome of reactions involving the chiral center at the 2-position of the pyrrolidine ring is of paramount importance, particularly in asymmetric synthesis. The this compound scaffold is analogous to the well-studied amino acid L-proline, which is a cornerstone of organocatalysis. Mechanistic studies of proline-catalyzed reactions provide a robust framework for understanding the stereocontrol exerted by the pyrrolidin-2-yl moiety. acs.org

In reactions such as aldol (B89426) and Mannich condensations, the pyrrolidine nitrogen and the thiazole ring function in a bifunctional capacity, analogous to the amine and carboxylic acid groups in proline. libretexts.org The reaction proceeds through the formation of a key enamine intermediate between the catalyst and a carbonyl donor (e.g., a ketone). acs.orgacs.org The stereochemistry of the final product is dictated by the geometry of the transition state during the carbon-carbon bond-forming step.

Computational and experimental studies on proline catalysis show that the stereoselectivity arises from a highly organized, chair-like transition state. acs.orgnih.gov In this model, the substituent at the C-2 position of the pyrrolidine ring (in this case, the thiazole group) effectively shields one face of the enamine. The incoming electrophile (e.g., an aldehyde) is therefore directed to the less sterically hindered face. libretexts.org Furthermore, non-covalent interactions, such as hydrogen bonding between the catalyst and the electrophile, help to lock in a specific orientation, leading to high levels of stereoselectivity. nih.gov

This mechanism typically results in the retention of configuration at the catalyst's stereocenter throughout the catalytic cycle. The catalyst is regenerated with its original stereochemistry, having successfully transferred its chiral information to the product. The specific syn or anti diastereoselectivity of the product depends on the precise orientation of the reactants in the transition state, which can be influenced by the specific structure of the catalyst and substrates. libretexts.org For instance, in Mannich-type reactions, the use of (S)-proline typically favors the formation of syn products because the re-face of the enamine intermediate is sterically blocked. libretexts.org

Reactions Involving the Inter-Ring Linkage and Substituents

Derivatization of Side Chains and Functional Groups

The this compound scaffold possesses multiple sites amenable to derivatization, allowing for the synthesis of a diverse library of analogues. The secondary amine of the pyrrolidine ring is a primary site for modification. It can readily undergo standard N-functionalization reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These derivatizations are foundational in the synthesis of more complex molecules. For instance, the synthesis of various pyrrolidine-thiazole hybrids for biological screening relies on the coupling of pre-functionalized thiazole precursors with pyrrolidine derivatives, often involving the formation of a new bond at the pyrrolidine nitrogen. biointerfaceresearch.comresearchgate.net

The thiazole ring itself can also be functionalized. As an electron-rich heterocycle, it can undergo electrophilic substitution, although the position of substitution is directed by the existing pyrrolidinyl group. Furthermore, deprotonation of the thiazole ring at C-2 with a strong base like an organolithium reagent can generate a nucleophile, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents. mersin.edu.tr

Condensation Reactions with Aldehydes and Ketones

The structural similarity of this compound to proline strongly suggests its utility in catalyzing or participating in condensation reactions with aldehydes and ketones. The mechanism, as established for proline, involves the formation of an enamine intermediate from the reaction of the pyrrolidinyl nitrogen with a ketone or aldehyde donor. This enamine then acts as a potent nucleophile, attacking an aldehyde or ketone acceptor in an aldol- or Mannich-type reaction. acs.orglibretexts.org

A closely related compound, 5-(pyrrolidin-2-yl)tetrazole, has been shown to be an effective organocatalyst for asymmetric aldol and Mannich reactions. This analogue catalyzes reactions between various aromatic aldehydes and ketones with high efficiency and stereoselectivity. The reactions are often accelerated in continuous-flow microreactors, requiring lower catalyst loadings compared to batch processes. This demonstrates the high catalytic potential of the pyrrolidin-2-yl heterocycle motif.

| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (min) | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 10 | 99 | 99 |

| 4-Nitrobenzaldehyde | Acetone | 10 | 30 | 90 | 72 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 10 | 99 | 98 |

| 2-Naphthaldehyde | Cyclohexanone | 10 | 20 | 99 | 98 |

| Benzaldehyde | Cyclohexanone | 10 | 20 | 90 | 95 |

Data from analogous reactions catalyzed by 5-(pyrrolidin-2-yl)tetrazole.

Formation of Complex Polyheterocyclic Systems

The this compound moiety serves as a valuable building block for the construction of more elaborate polyheterocyclic architectures. The reactivity of both the pyrrolidine and thiazole rings can be harnessed to engage in cyclization and annulation reactions.

One strategy involves using functionalized thiazoles as precursors for subsequent ring-forming reactions. For example, α-haloketones can react with thioamides or thioureas in a Hantzsch thiazole synthesis, and the resulting aminothiazole can be further elaborated. nih.gov A 2-bromo-1-(thiazol-5-yl)ethanone (B1612032) derivative, for instance, can react with heterocyclic amines or thiosemicarbazone derivatives to create complex systems containing di-, tri-, and even tetrathiazole moieties linked together. nih.gov

Another approach involves intramolecular cyclization. As seen in related systems, a pyrrolidine-thiazole derivative with appropriately positioned functional groups can undergo cyclization to form fused ring systems. The reaction of a 2-aminothiazole with an α-bromoketone containing a pyrrolidine moiety can lead to fused imidazo[2,1-b]thiazole (B1210989) structures. nih.gov These reactions demonstrate the versatility of the core scaffold in synthesizing diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 4 Pyrrolidin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-(Pyrrolidin-2-yl)thiazole. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the thiazole (B1198619) and pyrrolidine (B122466) rings. The thiazole ring should exhibit two aromatic protons. The proton at the C2 position typically appears at a lower field (δ ≈ 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The proton at the C5 position is expected to resonate at a slightly higher field (δ ≈ 7.0-7.5 ppm).

The pyrrolidine ring presents a more complex set of signals. The methine proton at C2', being adjacent to both the thiazole ring and the nitrogen atom, would likely appear as a multiplet in the range of δ 4.0-4.5 ppm. The four methylene (B1212753) protons at the C3', C4', and C5' positions are diastereotopic and would resonate as complex multiplets, typically between δ 1.8 and 3.5 ppm. The N-H proton of the pyrrolidine ring would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The thiazole ring carbons are expected in the aromatic region, with C2 resonating at a very low field (δ ≈ 165-175 ppm), C4 (the point of attachment) around δ 145-155 ppm, and C5 at a higher field (δ ≈ 115-125 ppm) nih.gov. For the pyrrolidine ring, the C2' methine carbon would be found around δ 60-70 ppm, while the methylene carbons (C3', C4', C5') would appear in the upfield region of δ 25-55 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Thiazole) | 8.5 - 9.0 | d (doublet) | ~2-3 |

| H-5 (Thiazole) | 7.0 - 7.5 | d (doublet) | ~2-3 |

| H-2' (Pyrrolidine) | 4.0 - 4.5 | m (multiplet) | - |

| H-3' (Pyrrolidine) | 1.8 - 2.2 | m (multiplet) | - |

| H-4' (Pyrrolidine) | 1.8 - 2.2 | m (multiplet) | - |

| H-5' (Pyrrolidine) | 3.0 - 3.5 | m (multiplet) | - |

| N-H (Pyrrolidine) | Variable (broad) | s (singlet) | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 165 - 175 |

| C-4 (Thiazole) | 145 - 155 |

| C-5 (Thiazole) | 115 - 125 |

| C-2' (Pyrrolidine) | 60 - 70 |

| C-3' (Pyrrolidine) | 25 - 35 |

| C-4' (Pyrrolidine) | 25 - 35 |

| C-5' (Pyrrolidine) | 45 - 55 |

While 1D NMR provides initial assignments, 2D NMR experiments are essential for unambiguous confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a correlation between the thiazole protons H-2 and H-5, if any long-range coupling exists. Crucially, it would map out the entire spin system of the pyrrolidine ring, showing correlations from H-2' to the H-3' protons, from H-3' to H-4', and from H-4' to H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 4.0-4.5 ppm would show a cross-peak to the carbon signal at δ 60-70 ppm, confirming their identities as H-2' and C-2', respectively.

The structure of this compound is not static. Two primary dynamic processes can be investigated using variable-temperature (dynamic) NMR:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between two predominant envelope or twist conformations, often described as Cγ-endo and Cγ-exo puckers frontiersin.orgnih.gov. This puckering can lead to the broadening of NMR signals at room temperature. By lowering the temperature, it may be possible to "freeze out" these conformers on the NMR timescale, leading to the observation of separate signals for each distinct conformation. Lineshape analysis of the spectra at different temperatures can be used to determine the activation energy (ΔG‡) for the ring inversion process.

Rotational Barriers: There may be restricted rotation around the single bond connecting the C2' of the pyrrolidine and the C4 of the thiazole. Steric hindrance between the rings could create a significant energy barrier to free rotation researchgate.netnih.gov. If this barrier is sufficiently high (typically >15-20 kcal/mol), separate signals for the resulting atropisomers might be observable at room temperature or below mdpi.com. Dynamic NMR experiments, by tracking the coalescence of these signals upon heating, can be used to quantify the rotational energy barrier.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). For this compound, with a molecular formula of C₇H₁₀N₂S, the calculated monoisotopic mass is 154.0565 Da. An experimental HRMS measurement confirming this exact mass would validate the proposed elemental composition, ruling out other potential formulas with the same nominal mass.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The analysis of these fragments provides valuable structural information. For protonated this compound ([M+H]⁺, m/z 155.0643), several fragmentation pathways can be predicted based on the known behavior of similar structures researchgate.netsemanticscholar.orgwvu.edu.

Primary Fragmentation: A common and often dominant fragmentation pathway for compounds with a pyrrolidine ring is the neutral loss of the entire pyrrolidine moiety (71 Da) or a related fragment wvu.edu. Another likely primary fragmentation is the cleavage of the C-C bond between the two rings, which could lead to ions corresponding to the protonated thiazole (m/z 86) or the pyrrolidinyl cation (m/z 70).

Thiazole Ring Fragmentation: The thiazole ring itself can fragment through characteristic pathways, such as the loss of hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS) semanticscholar.orgsapub.org.

The isotope pattern provides another layer of validation. Due to the natural abundance of stable isotopes (¹³C, ¹⁵N, ³⁴S), the molecular ion will be accompanied by smaller peaks at higher masses. For a molecule containing one sulfur atom, a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M peak (from ³⁴S) is expected. This distinctive pattern helps to confirm the presence of sulfur in the molecule.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 155.0643 | [C₇H₁₁N₂S]⁺ (Protonated Molecule, [M+H]⁺) | Molecular Ion |

| 86.0119 | [C₃H₄NS]⁺ (Protonated Thiazole) | Cleavage of the C2'-C4 bond |

| 70.0657 | [C₄H₈N]⁺ (Pyrrolidinyl Cation) | Cleavage of the C2'-C4 bond |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral molecule like this compound, it provides unambiguous information on its absolute stereochemistry, bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

A single-crystal X-ray diffraction (SCXRD) analysis of this compound would be essential for the unequivocal determination of its absolute configuration at the chiral center (the C2 position of the pyrrolidine ring). By analyzing the anomalous scattering of X-rays, the absolute structure can be established, typically referenced by the Flack parameter.

A hypothetical data table of key bond lengths and angles that would be determined from an SCXRD experiment is presented below. The values are estimates based on standard bond lengths for similar chemical environments.

Interactive Data Table: Predicted Bond Geometry of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(thiazole) | S(thiazole) | ~1.72 Å | |

| Bond Length | C(thiazole) | N(thiazole) | ~1.37 Å | |

| Bond Length | C(pyrrolidine) | N(pyrrolidine) | ~1.47 Å | |

| Bond Angle | C(thiazole) | S(thiazole) | C(thiazole) | ~90° |

| Bond Angle | C(thiazole) | N(thiazole) | C(thiazole) | ~115° |

| Dihedral Angle | C5(thiazole) | C4(thiazole) | C2(pyrrolidine) | N(pyrrolidine) |

Note: The table above is predictive. Actual values would need to be determined experimentally.

The way molecules of this compound arrange themselves in a crystal (crystal packing) is governed by various intermolecular forces. The pyrrolidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are fundamental for characterizing the functional groups and electronic properties of a molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum for this compound would exhibit characteristic absorption bands corresponding to its distinct functional groups. While the specific spectrum for this compound is not published, data from various thiazole and pyrrolidine derivatives allow for reliable prediction of the key vibrational frequencies. biointerfaceresearch.comresearchgate.net

Key expected vibrational modes include:

N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region, corresponding to the stretching of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic/Heteroaromatic): Bands above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) would be due to the C-H stretching on the thiazole ring.

C-H Stretch (Aliphatic): Stronger bands in the 2850-2960 cm⁻¹ region would arise from the C-H stretching of the CH₂ groups in the pyrrolidine ring.

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. biointerfaceresearch.com

C-N Stretch: Vibrations for the C-N bonds in both the pyrrolidinyl and thiazole rings would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Thiazole Ring Vibrations: Characteristic ring "breathing" and deformation modes for the thiazole ring would be present in the fingerprint region below 1000 cm⁻¹.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Pyrrolidine N-H | 3300 - 3500 | Medium | Weak |

| C-H Stretch | Thiazole C-H | 3100 - 3150 | Medium | Medium |

| C-H Stretch | Pyrrolidine CH₂ | 2850 - 2960 | Strong | Strong |

| C=N / C=C Stretch | Thiazole Ring | 1500 - 1650 | Strong | Strong |

| CH₂ Bend | Pyrrolidine CH₂ | 1400 - 1480 | Medium | Medium |

| C-N Stretch | C-N | 1000 - 1350 | Medium-Strong | Medium |

Note: This table is predictive and based on characteristic group frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the thiazole ring. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The expected electronic transitions for this molecule would include:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiazole ring's conjugated system.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.

The pyrrolidine ring acts as an auxochrome, a group that, when attached to a chromophore, can modify the wavelength and intensity of the absorption maximum (λmax). The nitrogen atom's lone pair in the pyrrolidine ring can have an electronic effect on the thiazole system, potentially causing a slight shift in the absorption bands compared to unsubstituted thiazole. Studies on related thiazole derivatives show absorption maxima typically in the UV region. researchgate.net The conjugation between the pyrrolidine and thiazole rings is limited as the pyrrolidine ring is saturated.

Chiroptical Properties and Stereochemical Characterization

The presence of a stereocenter at the C2 position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers, (R)-4-(pyrrolidin-2-yl)thiazole and (S)-4-(pyrrolidin-2-yl)thiazole. These enantiomers will rotate the plane of polarized light in equal but opposite directions.

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds that possess a UV-Vis chromophore. The thiazole ring serves as the chromophore, and its electronic transitions will be perturbed by the chiral pyrrolidine ring, resulting in a characteristic ECD spectrum with positive and/or negative Cotton effects. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration of the enantiomers can be assigned.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information about the entire molecule in solution. A VCD spectrum would offer a rich fingerprint of the molecule's absolute configuration and conformation in solution.

While specific experimental chiroptical data for this compound is not documented in the searched literature, the principles of these techniques confirm their applicability for its stereochemical elucidation.

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is a critical step in the development and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose. For a compound like this compound, the selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving baseline separation of the (R)- and (S)-enantiomers.

Detailed Research Findings:

While specific studies detailing the chiral separation of this compound are not extensively documented in publicly available literature, the general principles of chiral chromatography for related structures, such as other chiral thiazole and pyrrolidine derivatives, provide a strong basis for establishing a suitable method. The most successful separations of such compounds are often achieved using polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, or with macrocyclic glycopeptide-based selectors. nih.govmdpi.com

The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, leading to different retention times for the two enantiomers.

A hypothetical, yet representative, chiral HPLC method for the enantiomeric purity assessment of this compound is outlined below. This method is based on established practices for the separation of similar chiral heterocyclic compounds.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Under these conditions, one would expect to see two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.

Illustrative Chromatographic Data:

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-4-(Pyrrolidin-2-yl)thiazole | 8.5 | 9800 | 49.0 |

| (S)-4-(Pyrrolidin-2-yl)thiazole | 10.2 | 10200 | 51.0 |

| Resolution (Rs) | > 1.5 |

Note: The data presented in this table is illustrative and intended to represent a typical outcome of a successful chiral separation. The elution order of the enantiomers would need to be determined experimentally using standards of known absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the absolute configuration and the secondary structure or conformation of the molecule in solution.

Detailed Research Findings:

For this compound, the CD spectrum is expected to be influenced by the electronic transitions of the thiazole chromophore, which are perturbed by the chiral environment of the adjacent pyrrolidine ring. The sign and magnitude of the Cotton effects can be used to distinguish between the (R)- and (S)-enantiomers.

Furthermore, the conformation of the pyrrolidine ring and the relative orientation of the thiazole and pyrrolidine rings will significantly impact the CD spectrum. The pyrrolidine ring is known to exist in different puckered conformations (envelope or twist), and the rotational freedom around the C-C bond connecting the two rings introduces additional conformational possibilities. mdpi.com

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the spectra for different conformers and to assign the absolute configuration based on the best match between the calculated and experimental spectra.

Expected CD Spectral Features:

The CD spectrum of this compound would likely exhibit Cotton effects in the UV region corresponding to the π-π* and n-π* electronic transitions of the thiazole ring. The exact positions and signs of these Cotton effects would be characteristic of the specific enantiomer and its preferred conformation in the solvent used for the measurement.

Illustrative CD Spectral Data:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) for (S)-enantiomer | Molar Ellipticity [θ] (deg·cm²/dmol) for (R)-enantiomer |

| 280 | +5000 | -5000 |

| 250 | -8000 | +8000 |

| 220 | +12000 | -12000 |

Note: This data is hypothetical and serves to illustrate the principle of mirror-image CD spectra for enantiomers. The actual spectral details would depend on experimental conditions and the compound's intrinsic chiroptical properties.

By studying the CD spectrum as a function of solvent polarity or temperature, it is possible to gain insights into the conformational equilibrium of this compound. Changes in the spectral features would indicate shifts in the populations of different conformers, providing valuable information about the molecule's dynamic behavior in solution.

Computational and Theoretical Chemistry of 4 Pyrrolidin 2 Yl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.gov For 4-(Pyrrolidin-2-yl)thiazole, DFT studies would be instrumental in understanding its fundamental properties. Such studies on thiazole (B1198619) derivatives often involve optimizing the molecular geometry to find the most stable arrangement of atoms. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many thiazole derivatives, the electron density in the HOMO is often localized on the thiazole ring, suggesting its susceptibility to electrophilic attack. researchgate.net

Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents. Reactivity descriptors such as electronegativity, hardness, and softness can also be derived from DFT calculations to quantify the molecule's reactivity. jmchemsci.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Thiazole Derivatives (Note: The following data is illustrative and based on general findings for thiazole derivatives, not specific to this compound.)

| Property | Typical Calculated Value/Information | Significance |

| HOMO Energy | -5 to -7 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1 to -3 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1 to 4 Debye | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Charge values for each atom (e.g., N, S) | Indicates partial positive and negative charges on atoms. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, DFT methods could be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra). nih.govmdpi.com

The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, researchers can confirm the structure of the compound. researchgate.net Similarly, by calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the predicted absorption bands corresponding to specific bond stretches (e.g., C=N, C-S, N-H) and bends can be compared with experimental spectra to verify the molecular structure and functional groups present. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table presents the type of data generated from calculations. The values are hypothetical.)

| Parameter | Predicted Value Range | Corresponding Functional Group/Atom |

| ¹H NMR Chemical Shift (δ) | 7.0 - 8.5 ppm | Thiazole ring protons |

| ¹H NMR Chemical Shift (δ) | 1.5 - 4.0 ppm | Pyrrolidine (B122466) ring protons |

| ¹³C NMR Chemical Shift (δ) | 140 - 160 ppm | Thiazole ring carbons (C=N) |

| IR Vibrational Frequency (ν) | 1550 - 1650 cm⁻¹ | C=N stretching (thiazole) |

| IR Vibrational Frequency (ν) | 3200 - 3400 cm⁻¹ | N-H stretching (pyrrolidine) |

Understanding how a chemical reaction occurs involves identifying the reaction mechanism, including the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations are essential for locating and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT could be used to model the potential energy surface.

By calculating the energies of reactants, products, and intermediates, and by locating the transition state structure connecting them, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics and feasibility. beilstein-journals.org For example, theoretical studies on the synthesis of related heterocyclic systems have used transition state analysis to elucidate the most favorable reaction pathway among several possibilities. beilstein-journals.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long timescales. Molecular mechanics and dynamics offer a computationally more efficient way to study the conformational behavior of molecules and their interactions with other molecules, such as biological targets.

The this compound molecule has conformational flexibility, primarily due to the non-planar nature of the pyrrolidine ring and the rotation around the single bond connecting the two rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. If this compound is being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can provide detailed insights into the binding process and the stability of the compound-target complex. nih.govrsc.org

These simulations typically start with a docked pose of the ligand in the binding site of the protein, obtained from molecular docking studies. The MD simulation then calculates the trajectories of the atoms over a period of nanoseconds or microseconds. Analysis of these trajectories can reveal:

The stability of the ligand within the binding pocket.

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Conformational changes in both the ligand and the target protein upon binding. nih.govrsc.org

Such simulations are common in drug discovery research involving thiazole-containing compounds to assess their potential as inhibitors or modulators of biological targets. nih.govwjarr.com

In Silico Prediction of Molecular Properties for Research Design

In modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of potential drug candidates. These techniques allow for the prediction of a compound's physicochemical properties, pharmacokinetic profile, and potential biological activities before it is synthesized, saving significant time and resources. For a novel scaffold like this compound, these computational assessments are crucial for guiding research design, optimizing molecular structures, and prioritizing compounds for further experimental investigation.

Computational Assessment of Bioavailability-Related Parameters (e.g., Lipinski's Rule of Five compliance)

A primary goal in drug design is to develop molecules that can be administered orally. The oral bioavailability of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org One of the most widely used guidelines for predicting the potential oral bioavailability of a drug candidate is Lipinski's Rule of Five. wikipedia.orgetflin.com This rule establishes four simple physicochemical parameter cutoffs that are associated with poor absorption or permeation. nih.gov An orally active drug, according to the rule, should generally not violate more than one of the following criteria:

A molecular mass less than 500 daltons. wikipedia.org

No more than 5 hydrogen bond donors (the sum of all N-H and O-H bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A calculated octanol-water partition coefficient (ClogP) that does not exceed 5. wikipedia.org

The parent compound, this compound, was analyzed in silico to assess its compliance with Lipinski's Rule of Five. The parameters are calculated based on its chemical structure. As shown in the table below, the compound fully complies with all criteria, suggesting it possesses a favorable physicochemical profile for potential development as an orally administered agent. This compliance indicates a lower likelihood of issues with absorption and permeation during later developmental stages. wikipedia.org

| Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.23 | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated logP (ClogP) | 1.15 (Predicted) | ≤ 5.0 | Yes |

Prediction of Pharmacophore Features and Binding Site Characteristics

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target and trigger a biological response. peerj.com Computational modeling is used to identify these key features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionic centers. peerj.com Understanding the pharmacophore of this compound is critical for identifying its potential biological targets and for designing derivatives with improved potency and selectivity.

The this compound scaffold presents a unique combination of pharmacophoric features:

Hydrogen Bond Donor: The secondary amine within the pyrrolidine ring acts as a crucial hydrogen bond donor.

Hydrogen Bond Acceptors: The structure contains two primary hydrogen bond acceptors: the nitrogen atom of the pyrrolidine ring and the nitrogen atom of the thiazole ring.

3D Structural Scaffold: The non-planar, sp3-hybridized pyrrolidine ring provides a distinct three-dimensional geometry, which can be vital for fitting into specific protein binding pockets.

Aromatic/Hydrophobic Region: The thiazole ring provides an aromatic system that can engage in hydrophobic interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Histidine) in a target's binding site. nih.gov

Computational tools like Discovery Studio or PHARMIT can generate 3D pharmacophore models based on the structure of this compound. peerj.com These models can then be used to screen large virtual libraries of proteins to identify potential binding partners. Furthermore, by analyzing the predicted binding mode of the compound within a target's active site, researchers can gain insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity. This information is invaluable for structure-based drug design, guiding the modification of the lead compound to enhance these interactions and thereby improve its biological activity.

| Pharmacophore Feature | Structural Origin in this compound | Potential Interaction with Biological Target |

|---|---|---|

| Hydrogen Bond Donor | N-H group of the pyrrolidine ring | Donating a hydrogen bond to an acceptor atom (e.g., Oxygen on Asp, Glu, or backbone carbonyl) |

| Hydrogen Bond Acceptor | Nitrogen atom of the thiazole ring | Accepting a hydrogen bond from a donor group (e.g., N-H on Arg, Lys, or backbone amide) |

| Hydrogen Bond Acceptor / Basic Center | Nitrogen atom of the pyrrolidine ring | Accepting a hydrogen bond or forming an ionic bond with an acidic residue (e.g., Asp, Glu) |

| Aromatic/Hydrophobic Moiety | Thiazole ring | Participating in pi-pi stacking, hydrophobic, or arene-arene interactions with aromatic residues |

| 3D Saturated Scaffold | Pyrrolidine ring | Providing specific stereochemical and conformational arrangement to orient other features |

Biological Activity and Mechanistic Insights of 4 Pyrrolidin 2 Yl Thiazole Derivatives

Target Identification and Validation

The biological effects of 4-(pyrrolidin-2-yl)thiazole derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, thereby modulating their function and influencing cellular signaling pathways.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes involved in pathological processes.

DNA Gyrase: A significant area of research has focused on the antibacterial potential of these compounds through the inhibition of DNA gyrase, an essential bacterial enzyme. The pyrrolamide class of compounds, which targets the ATP binding pocket of DNA gyrase, has shown potent enzymatic inhibition. nih.gov For instance, a lead pyrrolamide compound was identified that inhibited DNA gyrase with a 50% inhibitory concentration (IC50) of 3 μM. nih.gov Further optimization led to inhibitors with improved antibacterial activity. nih.gov Studies on 1,2,4-oxadiazole (B8745197)/pyrrolidine (B122466) hybrids also revealed potent inhibition of E. coli DNA gyrase. One derivative, compound 16 , demonstrated an IC50 value of 120 nM, which was more potent than the reference drug novobiocin (B609625) (IC50 = 170 nM). arabjchem.org These compounds were also found to inhibit S. aureus DNA gyrase and topoisomerase IV. arabjchem.orgnih.gov The mode of action is believed to be the disruption of DNA synthesis, leading to bacterial cell death. nih.gov

Kinases: Thiazole-containing compounds have been extensively studied as kinase inhibitors, a class of enzymes crucial in cell signaling and often dysregulated in cancer. nih.gov Derivatives have been developed as inhibitors for Aurora kinases, BRAF kinase, and Casein Kinase II (CK2). nih.gov For example, certain 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives were identified as strong blockers of Aurora A and B enzymes, leading to the suppression of histone H3 phosphorylation and atypical mitotic activities in cancer cells. nih.gov The concurrent inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both receptor tyrosine kinases, has emerged as an effective cancer therapeutic strategy, and novel thiazole-based derivatives have been investigated as dual inhibitors. nih.gov

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Several thiazole (B1198619) derivatives have been evaluated as 5-LOX inhibitors. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with one compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showing 98% inhibition and an IC50 value of 127 nM. nih.gov Other modifications on related scaffolds yielded compounds with potent 5-LOX inhibitory activity, with IC50 values as low as 0.09 μM. nih.gov

Reverse Transcriptase: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of anti-HIV therapy. nih.gov Thiazolidin-4-one derivatives have been designed as novel NNRTIs. These compounds bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, approximately 10 Å away from the catalytic active site. nih.gov Several of these compounds exhibited potent inhibitory activity, with some showing IC50 values lower than 5 nM, and two compounds demonstrating IC50 values of 1 nM, superior to the reference drug nevirapine. nih.gov

| Enzyme Target | Compound Class | Key Finding (IC50/Ki) | Reference |

|---|---|---|---|

| DNA Gyrase (E. coli) | Pyrrolamide | 3 µM (Lead Compound) | nih.gov |

| DNA Gyrase (E. coli) | 1,2,4-Oxadiazole/pyrrolidine hybrid (Compound 16) | 120 nM | arabjchem.org |

| 5-LOX | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM | nih.gov |

| HIV-1 Reverse Transcriptase | Thiazolidin-4-one derivative (Compound 9 & 10) | 1 nM | nih.gov |

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | 0.008 µM (Ki) | nih.gov |

| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | 0.124 µM (Ki) | nih.gov |